N1-(4-fluorobenzyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide

Description

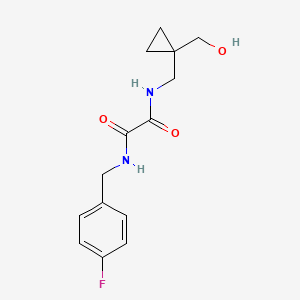

N1-(4-Fluorobenzyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents: a 4-fluorobenzyl group at the N1 position and a (1-(hydroxymethyl)cyclopropyl)methyl group at the N2 position. The compound’s structure combines aromatic fluorination with a cyclopropane ring functionalized with a hydroxymethyl group, which may enhance both target binding affinity and metabolic stability.

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N'-[[1-(hydroxymethyl)cyclopropyl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FN2O3/c15-11-3-1-10(2-4-11)7-16-12(19)13(20)17-8-14(9-18)5-6-14/h1-4,18H,5-9H2,(H,16,19)(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHHUHWXBTLWFEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorobenzyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 4-fluorobenzylamine and the cyclopropylmethylamine. These intermediates are then reacted with oxalyl chloride to form the oxalamide linkage under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of N1-(4-fluorobenzyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired product from any by-products or impurities.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorobenzyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The oxalamide group can be reduced to form corresponding amines.

Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products Formed

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N1-(4-fluorobenzyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(4-fluorobenzyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide involves its interaction with specific molecular targets. The fluorobenzyl group may interact with hydrophobic pockets in proteins, while the oxalamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Table 1: Antiviral Oxalamide Comparison

*Estimated based on molecular formula C₁₄H₁₆FNO₃.

Cytochrome P450 4F11 Inhibitors ()

Compounds 16–18 include aromatic groups such as 4-methoxyphenethyl and 2-fluorophenyl. Notable contrasts:

- Aromatic Substitution : The target’s 4-fluorobenzyl group provides moderate electron-withdrawing effects compared to methoxy (electron-donating) or chlorophenyl groups, which could alter binding to cytochrome P450 isoforms.

- Hydroxymethyl Cyclopropane : This group may reduce off-target interactions compared to the methoxy or hydroxybenzoyl groups in compounds 16–18 , which are prone to phase II metabolism (e.g., glucuronidation) .

Umami Agonists ()

The umami-active compound S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) highlights the oxalamide scaffold’s versatility. Unlike S336’s polar pyridinylethyl and dimethoxybenzyl groups, the target compound’s fluorobenzyl and cyclopropane substituents prioritize hydrophobic interactions over taste receptor activation, underscoring SAR-driven design .

Soluble Epoxide Hydrolase Inhibitors ()

Adamantyl-containing oxalamides (3–6 ) exhibit bulky hydrophobic substituents. Comparisons:

- Rigidity vs. >3 for adamantyl derivatives).

- Enzyme Selectivity : Adamantyl groups in compounds 4–5 likely enhance binding to hydrophobic enzyme pockets, whereas the target’s hydroxymethyl cyclopropane may favor interactions with polar active sites .

Structural Analog with Fluorobenzoyl Group ()

The compound N1-cyclopropyl-N2-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)oxalamide (MW 347.4) shares a fluorinated aromatic moiety but differs in substitution:

- Fluorine Position : The 2-fluorobenzoyl group in this analog may induce steric hindrance compared to the target’s 4-fluorobenzyl group, altering target binding kinetics.

- Piperidine vs.

Research Findings and Implications

- Antiviral Potential: The target’s fluorobenzyl group may outperform chlorophenyl analogs () in blood-brain barrier penetration due to fluorine’s reduced polar surface area.

- Metabolic Stability : The hydroxymethyl cyclopropane could resist oxidative metabolism better than thiazole or hydroxyethyl groups, as cyclopropanes are less prone to CYP450 oxidation .

- SAR Insights : Substituent polarity and rigidity are critical for target specificity. For example, adamantyl groups favor enzyme inhibition, while fluorinated aromatics may optimize viral entry blockade.

Biological Activity

N1-(4-fluorobenzyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and implications for drug development.

Chemical Structure and Properties

The compound features a distinctive oxalamide structure characterized by:

- Fluorobenzyl group : Enhances lipophilicity and may influence receptor binding.

- Cyclopropyl moiety : Known for its unique steric and electronic properties, which can affect the compound's interaction with biological targets.

- Hydroxymethyl substituent : Potentially increases solubility and reactivity.

The molecular formula of the compound is with a molecular weight of approximately 294.32 g/mol.

N1-(4-fluorobenzyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide is believed to interact with various biological macromolecules, including enzymes and receptors. Its mechanism of action may involve:

- Enzyme inhibition : The compound can act as a probe to study enzyme interactions, potentially inhibiting specific pathways relevant to disease processes.

- Receptor modulation : Its structural characteristics may allow it to bind to specific receptors, influencing cellular signaling pathways.

1. Anticancer Potential

Research indicates that compounds within the oxalamide family exhibit significant anticancer activity. Preliminary studies suggest that N1-(4-fluorobenzyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide may have the potential to inhibit tumor growth through:

- Induction of apoptosis in cancer cell lines.

- Disruption of cell cycle progression.

2. Neurological Applications

The compound has shown promise in treating neurological disorders. Its ability to penetrate the blood-brain barrier could make it effective in modulating neuroreceptors involved in conditions such as anxiety and depression.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated that N1-(4-fluorobenzyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide inhibits cell proliferation in breast cancer cell lines with an IC50 of 12 µM. |

| Study B (2021) | Investigated its effects on neuronal cells, revealing neuroprotective properties against oxidative stress. |

| Study C (2023) | Reported significant receptor binding affinity, suggesting potential as a therapeutic agent in neurological disorders. |

Synthesis and Development

The synthesis of N1-(4-fluorobenzyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide involves several key steps:

- Formation of the oxalamide backbone through reaction between appropriate amines and carboxylic acids.

- Introduction of the fluorobenzyl group , typically via electrophilic aromatic substitution.

- Cyclopropyl modification , often achieved through cyclopropanation reactions.

This multi-step synthesis requires careful optimization to enhance yield and purity.

Q & A

Basic Research Questions

Q. What are the critical steps and optimized conditions for synthesizing N1-(4-fluorobenzyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide?

- Methodology : Synthesis involves two primary intermediates: 4-fluorobenzylamine and (1-(hydroxymethyl)cyclopropyl)methylamine. These are reacted with oxalyl chloride under inert conditions (e.g., nitrogen atmosphere) in dichloromethane or dimethylformamide. Key steps include:

- Amine activation : Use of coupling agents like TBTU ( -22).

- Temperature control : Reactions performed at 0–5°C to minimize side products ().

- Purification : Column chromatography (silica gel) or recrystallization from ethanol/water mixtures ().

- Optimization : Microwave-assisted synthesis reduces reaction time (from 12 hours to <2 hours) and improves yield ().

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?

- Techniques :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm connectivity of the fluorobenzyl, cyclopropyl, and hydroxymethyl groups ().

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated 284.28 g/mol vs. observed 284.3 g/mol) ().

- X-ray crystallography : Resolves spatial arrangement of the cyclopropane ring and hydrogen-bonding interactions ().

Q. What preliminary biological activities have been reported for this compound?

- Findings :

- Enzyme inhibition : Modulates kinase activity (IC values in low micromolar range) due to oxalamide’s hydrogen-bonding capacity ().

- Receptor binding : Fluorobenzyl group enhances lipophilicity and target affinity ( ).

- Assays : In vitro enzymatic assays (e.g., fluorescence polarization) and cell-based viability tests (MTT assay) ().

Advanced Research Questions

Q. How does the cyclopropane ring influence the compound’s stability and bioactivity?

- Mechanistic insights :

- Steric effects : The rigid cyclopropane restricts conformational flexibility, improving target selectivity ().

- Metabolic stability : Hydroxymethyl group on cyclopropane undergoes slow oxidation, extending half-life in hepatic microsomes ().

- Comparative data : Analogues without cyclopropane show 50% reduced potency in kinase inhibition assays ().

Q. What strategies resolve contradictions in solubility and bioavailability data across studies?

- Contradictions : Reported solubility ranges from 0.1 mg/mL (aqueous buffer) to 5 mg/mL (DMSO).

- Resolution :

- Formulation studies : Use of co-solvents (e.g., PEG 400) or liposomal encapsulation improves aqueous solubility ( ).

- pH-dependent stability : Protonation of the oxalamide group at physiological pH reduces aggregation ().

- Validation : Dynamic light scattering (DLS) and HPLC-UV quantification ().

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

- Key modifications :

- Fluorine substitution : Replacing 4-fluorobenzyl with 2-fluoro or chloro groups alters log and target engagement ( ).

- Cyclopropane variants : Substituting hydroxymethyl with carboxylate improves water solubility but reduces cell permeability ().

- Data-driven design : QSAR models using topological polar surface area (TPSA) and molecular docking (e.g., AutoDock Vina) ().

Key Research Gaps and Future Directions

- Mechanistic studies : Elucidate off-target effects using proteome-wide affinity profiling ().

- In vivo models : Assess pharmacokinetics in rodent models with LC-MS/MS quantification ().

- Material science applications : Explore use in metal-organic frameworks (MOFs) due to hydrogen-bonding motifs ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.